molecular formula C19H16N4O3S B2429723 methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 872702-14-2

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2429723
CAS No.: 872702-14-2
M. Wt: 380.42
InChI Key: BLIRTLWQLZSMCJ-UHFFFAOYSA-N
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Description

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a pyridazine ring, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalizationThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific functional groups and the combination of the pyridazine ring with the sulfanylacetyl and amino groups.

Properties

IUPAC Name

methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-19(25)14-2-4-15(5-3-14)21-17(24)12-27-18-7-6-16(22-23-18)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRTLWQLZSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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